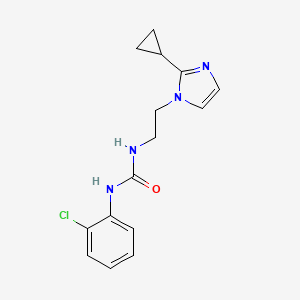

1-(2-chlorophenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea

Description

1-(2-Chlorophenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea is a synthetic urea derivative characterized by a 2-chlorophenyl group linked via a urea moiety to an ethyl chain bearing a 2-cyclopropyl-substituted imidazole ring. Its molecular formula is C₁₆H₁₆ClN₅O, with a molecular weight of 341.79 g/mol. The 2-chlorophenyl group enhances lipophilicity, while the imidazole ring contributes to hydrogen-bonding capabilities, critical for target binding .

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[2-(2-cyclopropylimidazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O/c16-12-3-1-2-4-13(12)19-15(21)18-8-10-20-9-7-17-14(20)11-5-6-11/h1-4,7,9,11H,5-6,8,10H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUABKYFJPUZON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-chlorophenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be structurally represented as follows:

Antimicrobial Activity

Research indicates that derivatives of imidazole, including compounds similar to 1-(2-chlorophenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea, exhibit significant antimicrobial properties. A study focusing on related imidazole derivatives reported moderate to good activity against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM for bacteria and 16.69 to 222.31 µM for fungi .

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

Case Studies

- Antifungal Efficacy : A study demonstrated that a related imidazole derivative exhibited strong antifungal activity against clinical isolates of Candida species, suggesting that modifications in the structure could enhance efficacy against resistant strains .

- Microbicidal Action : Another investigation highlighted that compounds with similar structural motifs showed potent microbicidal action against a range of microorganisms, emphasizing their utility in agricultural and pharmaceutical applications .

The biological activity of 1-(2-chlorophenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea is believed to be linked to its interaction with specific biological targets within microbial cells. The imidazole ring is known to interfere with enzyme functions and disrupt cell membrane integrity, which leads to cell death.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-(1-Methylbenzimidazol-2-yl)urea (Q7U)

- Molecular Formula : C₁₅H₁₃ClN₄O

- Key Differences: Heterocyclic Ring: Q7U substitutes the cyclopropyl-imidazole-ethyl group with a methylbenzimidazole ring. Linker: Lacks the ethyl spacer present in the target compound. Bioactivity: Benzimidazole derivatives are known for antiparasitic and anticancer activities, whereas imidazole derivatives often exhibit antifungal or antibacterial properties .

| Property | Target Compound | Q7U |

|---|---|---|

| Molecular Weight | 341.79 g/mol | 300.75 g/mol |

| Hydrogen Bond Donors | 2 (urea NH) | 2 (urea NH) |

| LogP (Predicted) | ~3.2 (higher lipophilicity) | ~2.8 |

Chlorophenyl-Containing Heterocycles

CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-Dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole)

- Structure : Combines a 2-chlorophenyl group with an indole-piperidine scaffold.

- Bioactivity : Demonstrated synergism with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) .

- Comparison :

- The target compound’s urea group may enhance solubility compared to CDFII’s indole core.

- The cyclopropyl-imidazole in the target compound could reduce steric hindrance during target binding compared to CDFII’s bulky piperidine-indole system.

Triazole and Benzimidazole Derivatives

Prothioconazole Desthio (2-(1-Chlorocyclopropyl)-1-(2-Chlorophenyl)-3-(1H-1,2,4-Triazol-1-yl)-propan-2-ol)

- Structure : Features a 2-chlorophenyl group and a triazole ring.

- Application : Fungicidal agent targeting ergosterol biosynthesis .

- Comparison :

- The urea group in the target compound may offer different hydrogen-bonding patterns compared to prothioconazole’s triazole and hydroxyl groups.

- Cyclopropyl groups in both compounds enhance metabolic stability, but the target compound’s imidazole may confer broader pH-dependent reactivity.

Research Findings and Functional Implications

Hydrogen-Bonding Patterns

The urea moiety in the target compound forms two NH hydrogen bonds, which are critical for interactions with biological targets like enzymes or receptors.

Pharmacokinetic Profiles

- Metabolic Stability : The ethyl linker may reduce enzymatic degradation compared to CDFII’s piperidine-indole system, which is prone to oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.